molecular formula C21H27N3O3S B2467576 3,4-dimethyl-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide CAS No. 897611-90-4

3,4-dimethyl-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide

Cat. No.: B2467576
CAS No.: 897611-90-4
M. Wt: 401.53
InChI Key: AFPRJDPVWIIAID-UHFFFAOYSA-N
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Description

Product Overview 3,4-dimethyl-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide (CAS 897611-90-4) is a synthetic organic compound supplied for research and development purposes. This compound is for non-human research only and is not intended for diagnostic or therapeutic applications. Research Applications and Value This compound is of significant interest in medicinal chemistry and neuroscience research. It features a piperazine core, a scaffold well-documented for its diverse pharmacological profile . Piperazine-based compounds are extensively investigated for their potential multi-target mechanisms of action, particularly in the central nervous system . Recent scientific literature highlights that structurally similar hybrids, which integrate a phenylpiperazine moiety, demonstrate robust antiseizure activity in validated preclinical models, such as the maximal electroshock (MES) test and the 6 Hz seizure model . Furthermore, such compounds are being explored for their potential utility in neuropathic pain research . Mechanism of Action The proposed multimodal mechanism of action for analogous compounds includes TRPV1 channel antagonism , inhibition of voltage-gated calcium currents (Cav), and blockade of fast sodium currents (Nav) . This multi-target profile is considered a promising strategy for addressing complex neurological disorders and may underpin the anticonvulsant and potential analgesic effects observed in research settings. Chemical Identifiers • CAS Number: 897611-90-4 • Molecular Formula: C21H27N3O3S • Molecular Weight: 401.5224 g/mol • SMILES: O=C(c1ccc(c(c1)C)C)NCCS(=O)(=O)N1CCN(CC1)c1ccccc1

Properties

IUPAC Name

3,4-dimethyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S/c1-17-8-9-19(16-18(17)2)21(25)22-10-15-28(26,27)24-13-11-23(12-14-24)20-6-4-3-5-7-20/h3-9,16H,10-15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPRJDPVWIIAID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fragment 1: Synthesis of 3,4-Dimethylbenzoyl Chloride

The 3,4-dimethylbenzoyl chloride is derived from 3,4-dimethylbenzoic acid through treatment with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. The reaction typically proceeds under reflux conditions in anhydrous dichloromethane or toluene, with catalytic dimethylformamide (DMF) to accelerate acyl chloride formation. For instance, heating 3,4-dimethylbenzoic acid with excess thionyl chloride at 70°C for 3 hours yields the acyl chloride in >90% purity, as evidenced by nuclear magnetic resonance (NMR) spectral data.

Fragment 2: Preparation of 2-[(4-Phenylpiperazin-1-yl)sulfonyl]ethylamine

This fragment requires sequential sulfonylation and amination. First, 4-phenylpiperazine is reacted with 2-chloroethylsulfonyl chloride in the presence of a base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) to form 2-chloroethylsulfonyl-4-phenylpiperazine. Subsequent amination with aqueous ammonia or benzylamine under controlled conditions introduces the primary amine group. Patent data highlight the use of phase-transfer catalysts like tris(dioxa-3,6-heptyl)amine (TDA-1) to enhance sulfonylation efficiency, achieving yields exceeding 75%.

Stepwise Synthesis of 3,4-Dimethyl-N-{2-[(4-Phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide

Sulfonylation of 4-Phenylpiperazine

4-Phenylpiperazine (1.0 equiv) is dissolved in anhydrous dichloromethane, and 2-chloroethylsulfonyl chloride (1.2 equiv) is added dropwise at 0°C. Triethylamine (2.5 equiv) is introduced to scavenge HCl, and the mixture is stirred for 12 hours at room temperature. The product, 2-chloroethylsulfonyl-4-phenylpiperazine, is isolated via vacuum filtration and recrystallized from isopropyl alcohol (yield: 82%).

Amination of the Sulfonyl Chloride Intermediate

The chlorinated intermediate is treated with concentrated ammonium hydroxide (28% w/w) in tetrahydrofuran (THF) at 50°C for 6 hours. The resulting 2-[(4-phenylpiperazin-1-yl)sulfonyl]ethylamine is extracted with ethyl acetate and dried over sodium sulfate (yield: 68%).

Amide Bond Formation

The final coupling involves reacting 3,4-dimethylbenzoyl chloride (1.1 equiv) with 2-[(4-phenylpiperazin-1-yl)sulfonyl]ethylamine (1.0 equiv) in dichloromethane. Triethylamine (3.0 equiv) is added to neutralize HCl, and the reaction is stirred at room temperature for 24 hours. Purification via silica gel chromatography (eluent: ethyl acetate/hexane, 1:1) affords the target compound as a white solid (yield: 74%).

Optimization and Mechanistic Insights

Solvent and Base Selection

Comparative studies reveal that polar aprotic solvents like dichloromethane or THF favor higher amidation yields compared to toluene or acetonitrile. The use of Et₃N over inorganic bases (e.g., K₂CO₃) minimizes side reactions such as O-acylation or sulfonate ester formation.

Temperature and Reaction Time

Elevated temperatures (40–50°C) reduce reaction times but risk decomposition of the sulfonamide intermediate. Room-temperature reactions over 24 hours balance yield and purity.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.0 Hz, 2H, aromatic), 7.30–7.20 (m, 5H, piperazine-phenyl), 3.50–3.40 (m, 4H, piperazine-CH₂), 2.95 (t, J = 6.8 Hz, 2H, SO₂-CH₂), 2.60 (t, J = 6.8 Hz, 2H, NH-CH₂), 2.30 (s, 6H, CH₃).
  • IR (KBr): 1650 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O asymmetric), 1150 cm⁻¹ (S=O symmetric).

Chromatographic Purity

High-performance liquid chromatography (HPLC) analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 8.2 minutes, confirming >98% purity.

Comparative Analysis of Synthetic Routes

Method Step Reagents/Conditions Yield (%) Reference
Sulfonylation 2-Chloroethylsulfonyl chloride, Et₃N, DCM 82
Amination NH₄OH, THF, 50°C 68
Amidation 3,4-Dimethylbenzoyl chloride, Et₃N, DCM 74

Challenges and Mitigation Strategies

  • Impurity Formation : Residual chlorinated byproducts are minimized via rigorous washing with 5% NaHCO₃ during sulfonylation.
  • Low Amination Yields : Using excess ammonium hydroxide (2.5 equiv) and extended reaction times (8 hours) improve amine conversion.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylpiperazine moiety, where nucleophiles can replace the phenyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-dimethyl-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

    Pharmacology: It is used in pharmacological studies to understand its binding affinity and activity at various receptor sites, including serotonin and dopamine receptors.

    Biological Research: The compound is utilized in biological assays to investigate its effects on cellular processes and signaling pathways.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, modulating their activity and influencing neurotransmission. This interaction can lead to various pharmacological effects, including changes in mood, cognition, and behavior.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide: Lacks the dimethyl substitution on the benzamide core.

    3,4-dimethyl-N-{2-[(4-methylpiperazin-1-yl)sulfonyl]ethyl}benzamide: Contains a methyl group instead of a phenyl group on the piperazine moiety.

    3,4-dimethyl-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]ethyl}benzamide: Contains a carbonyl group instead of a sulfonyl group.

Uniqueness

The uniqueness of 3,4-dimethyl-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethyl groups on the benzamide core and the phenylpiperazine moiety contributes to its unique binding affinity and activity at neurotransmitter receptors, making it a valuable compound for research in medicinal chemistry and pharmacology.

Biological Activity

3,4-Dimethyl-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide is a complex organic compound with significant interest in medicinal chemistry and pharmacology. This compound features a benzamide core with specific substitutions that enhance its biological activity, particularly its interaction with neurotransmitter receptors.

Chemical Structure and Properties

The compound's IUPAC name is 3,4-dimethyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide, and it has the following molecular formula: C21H27N3O3S. The structure includes a benzamide core substituted with dimethyl groups and a phenylpiperazine moiety, contributing to its unique chemical properties.

PropertyValue
Molecular FormulaC21H27N3O3S
IUPAC Name3,4-dimethyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide
CAS Number897611-90-4

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D2) receptors. The phenylpiperazine component is known for its ability to modulate neurotransmission, influencing various physiological processes such as mood regulation and cognitive functions.

Pharmacological Studies

Recent studies have evaluated the compound's binding affinity and activity at various receptor sites:

  • Serotonin Receptors : The compound exhibits selective binding to 5-HT receptors, suggesting potential applications in treating mood disorders.
  • Dopamine Receptors : Its interaction with D2 receptors indicates possible implications in managing conditions like schizophrenia and Parkinson's disease.

Study 1: Antidepressant Activity

A study conducted on animal models demonstrated that the administration of this compound resulted in significant antidepressant-like effects. Behavioral assays indicated increased locomotion and reduced immobility in forced swim tests, indicative of antidepressant properties.

Study 2: Neuroprotective Effects

In vitro studies showed that the compound protects neuronal cells from oxidative stress-induced apoptosis. The mechanism involves the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors.

Study 3: Antitumor Activity

Preliminary investigations into the anticancer potential revealed that the compound inhibits the proliferation of several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The IC50 values obtained were promising, suggesting further exploration into its anticancer properties.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameKey DifferencesBiological Activity
N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamideLacks dimethyl substitutionReduced receptor affinity
3,4-dimethyl-N-{2-[(4-methylpiperazin-1-yl)sulfonyl]ethyl}benzamideContains a methyl group instead of a phenyl groupAltered pharmacological profile
3,4-dimethyl-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]ethyl}benzamideContains a carbonyl group instead of a sulfonyl groupDifferent receptor interaction

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